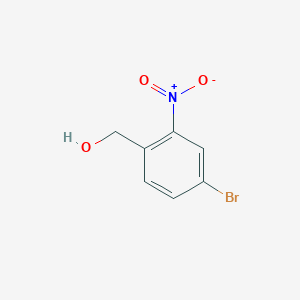

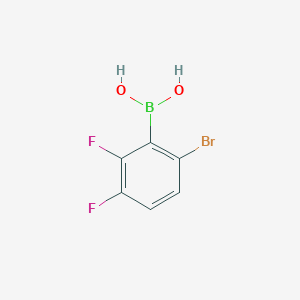

6-Bromo-2,3-difluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “6-Bromo-2,3-difluorophenylboronic acid” and other boronic acids has been widely studied in medicinal chemistry . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

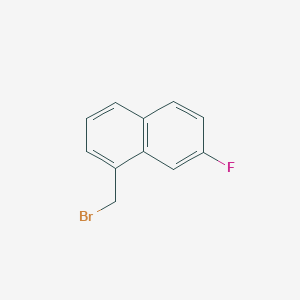

The linear formula of “6-Bromo-2,3-difluorophenylboronic acid” is C6H2BrF2B(OH)2 . Its molecular weight is 236.81 . The SMILES string representation is OB(O)c1c(Br)ccc(F)c1F .

Chemical Reactions Analysis

Boronic acids, including “6-Bromo-2,3-difluorophenylboronic acid”, are often used as building blocks and synthetic intermediates . They are particularly useful in Suzuki-Miyaura coupling reactions .

Physical And Chemical Properties Analysis

“6-Bromo-2,3-difluorophenylboronic acid” is a solid . It contains varying amounts of anhydride .

Applications De Recherche Scientifique

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a type of chemical reaction where an organoboron compound, such as 6-Bromo-2,3-difluorophenylboronic acid, is cross-coupled with an aryl or a heteroaryl halide . This reaction is widely used in organic synthesis, including the synthesis of biaryl compounds .

Protodeboronation

Protodeboronation is a process where the boron moiety is removed from the boronic ester . This reaction can be used in combination with other reactions, such as the Matteson homologation, to achieve formal anti-Markovnikov hydromethylation of alkenes .

Synthesis of Fluorinated Biaryl Derivatives

6-Bromo-2,3-difluorophenylboronic acid can be used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

Synthesis of Fluorodiarylmethanols

This compound can also be used to synthesize fluorodiarylmethanols by reacting with aryl aldehydes using a nickel catalyst .

Synthesis of Conjugated Fluorodiazaborinines

6-Bromo-2,3-difluorophenylboronic acid can be used to synthesize conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction . These compounds can be used for the detection of explosives .

Synthesis of 2,6-Difluorinated Oligophenyls

6-Bromo-2,3-difluorophenylboronic acid can be used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls. These oligophenyls are applicable in organic semiconductors .

2. Synthesis of 4-Phenyl Pyridine Based Potent TGR5 Agonists This compound can also be used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate, a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound, such as 6-Bromo-2,3-difluorophenylboronic acid, is cross-coupled with an aryl or a heteroaryl halide . This reaction is widely used in organic synthesis, including the synthesis of biaryl compounds .

Propriétés

IUPAC Name |

(6-bromo-2,3-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVDYVBOSRNBQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584507 |

Source

|

| Record name | (6-Bromo-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-difluorophenylboronic acid | |

CAS RN |

870718-10-8 |

Source

|

| Record name | (6-Bromo-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)